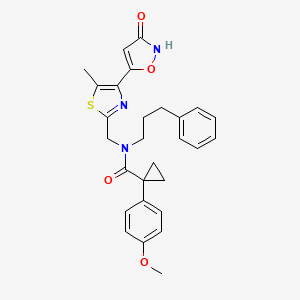
N-((4-(3-Hydroxyisoxazol-5-YL)-5-methylthiazol-2-YL)methyl)-1-(4-methoxyphenyl)-N-(3-phenylpropyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(3-Hydroxyisoxazol-5-YL)-5-methylthiazol-2-YL)methyl)-1-(4-methoxyphenyl)-N-(3-phenylpropyl)cyclopropane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropane ring, a thiazole ring, an isoxazole ring, and several functional groups, making it an interesting subject for chemical research and potential pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3-Hydroxyisoxazol-5-YL)-5-methylthiazol-2-YL)methyl)-1-(4-methoxyphenyl)-N-(3-phenylpropyl)cyclopropane-1-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Synthesis of the Thiazole Ring: This step may involve the condensation of a thioamide with an α-haloketone.
Cyclopropane Ring Formation: The cyclopropane ring can be synthesized via a Simmons-Smith reaction, where a zinc-copper couple reacts with a diiodomethane.
Coupling Reactions: The final steps involve coupling the various ring systems and functional groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-(3-Hydroxyisoxazol-5-YL)-5-methylthiazol-2-YL)methyl)-1-(4-methoxyphenyl)-N-(3-phenylpropyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the isoxazole ring can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-((4-(3-Hydroxyisoxazol-5-YL)-5-methylthiazol-2-YL)methyl)-1-(4-methoxyphenyl)-N-(3-phenylpropyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((4-(3-Hydroxyisoxazol-5-YL)-5-methylthiazol-2-YL)methyl)-1-(4-methoxyphenyl)-N-(3-phenylpropyl)cyclopropane-1-carboxamide: shares similarities with other compounds containing isoxazole, thiazole, and cyclopropane rings.
This compound: is unique due to its specific combination of functional groups and ring systems.
Uniqueness
- The unique combination of functional groups and ring systems in this compound provides it with distinct chemical and biological properties, making it a valuable compound for research and potential applications.
Eigenschaften
Molekularformel |
C28H29N3O4S |
|---|---|
Molekulargewicht |
503.6 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-N-[[5-methyl-4-(3-oxo-1,2-oxazol-5-yl)-1,3-thiazol-2-yl]methyl]-N-(3-phenylpropyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C28H29N3O4S/c1-19-26(23-17-24(32)30-35-23)29-25(36-19)18-31(16-6-9-20-7-4-3-5-8-20)27(33)28(14-15-28)21-10-12-22(34-2)13-11-21/h3-5,7-8,10-13,17H,6,9,14-16,18H2,1-2H3,(H,30,32) |
InChI-Schlüssel |
ZJXPZZYYYFITQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(S1)CN(CCCC2=CC=CC=C2)C(=O)C3(CC3)C4=CC=C(C=C4)OC)C5=CC(=O)NO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B15236451.png)
![(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B15236479.png)

![(3S)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236487.png)
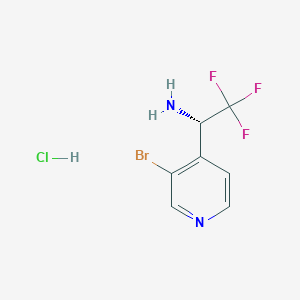
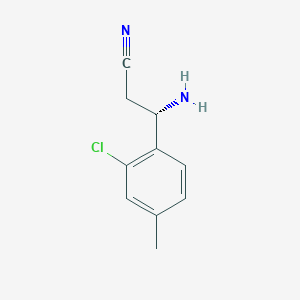
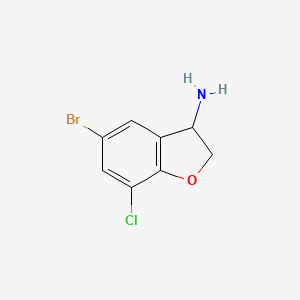
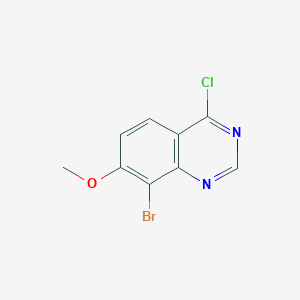
![1-(5-Nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B15236513.png)
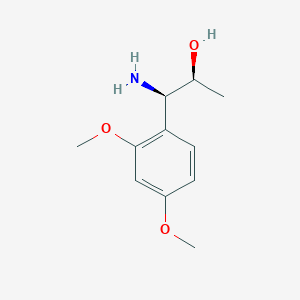
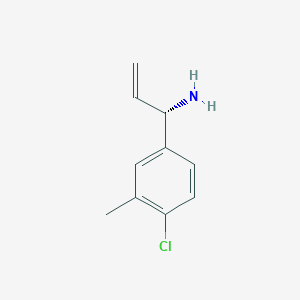
![N'-[(2,4-dichlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B15236540.png)


